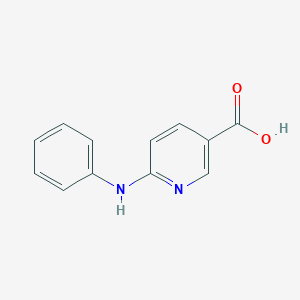

6-(苯胺基)烟酸

描述

Synthesis Analysis

The synthesis of 6-(Phenylamino)nicotinic acid and related compounds involves hydrothermal reactions, highlighting an efficient and environmentally friendly approach. For example, 2-(arylamino)nicotinic acids have been synthesized through the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base. This method has been proven to be practical, offering moderate to excellent yields (up to 98%) (Zhenghua Li et al., 2012).

Molecular Structure Analysis

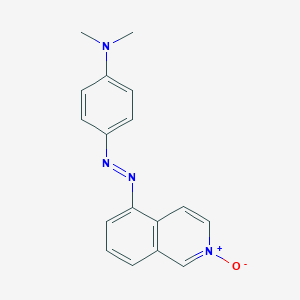

The molecular structure of 6-(Phenylamino)nicotinic acid exhibits interesting features, including the presence of different synthons in its crystal structure. Notably, the acid-acid and acid-pyridine synthons are determined by the molecule's conformation and energy, which can be influenced by the attachment of electron-withdrawing groups to the phenyl ring, enhancing π-conjugation and favoring certain crystal packing motifs (S. Long & Tonglei Li, 2010).

Chemical Reactions and Properties

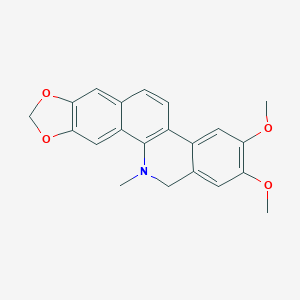

6-(Phenylamino)nicotinic acid and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, these compounds have shown moderate activity against certain cancers and leukemia, indicating their potential in medical applications (W. Ross, 1967). Additionally, their interactions with enzymes and other molecules can inhibit prostaglandin synthesis, demonstrating their potential as bioactive compounds (J. Damas et al., 1982).

Physical Properties Analysis

The physical properties of 6-(Phenylamino)nicotinic acid are influenced by its polymorphism and phase behavior. The existence of four polymorphs, which differ in the degree of conjugation between aromatic rings, leads to distinct colors and hydrogen-bonding arrangements. These polymorphs exhibit unique properties such as thermochromism and mechanochromism, making them valuable for solid-state structure-property relationship studies (S. Long et al., 2008).

Chemical Properties Analysis

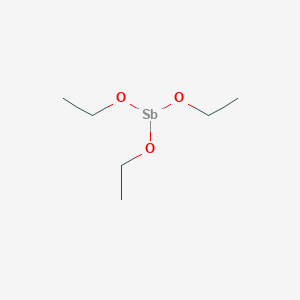

The chemical properties of 6-(Phenylamino)nicotinic acid are characterized by its reactions with various agents and its ability to form complexes with metals. These properties are essential for understanding its potential applications in catalysis, pharmaceuticals, and materials science. For example, its role in the synthesis of complexes with di-phenyltin(IV) highlights its potential in influencing catalytic activities (M. Xanthopoulou et al., 2006).

科学研究应用

抗肿瘤活性:

- 已经研究了6-取代烟酰胺和烟酸,包括6-(苯胺基)烟酸,对其抗肿瘤活性。一些化合物显示出对白血病的中等活性 (Ross, 1967)。

受体介导的脂质调节:

- 该化合物与烟酸(烟碱酸)相关,通过PUMA-G和HM74等受体介导抗脂解效应,并用于治疗血脂异常 (Tunaru et al., 2003)。

血管舒张和抗氧化性能:

- 烟酸衍生物,包括硫代烟酸酸类似物,已被研究其血管舒张和抗氧化活性。这些衍生物显示出进一步治疗发展的潜力 (Prachayasittikul et al., 2010)。

晶体堆积和分子构象:

- 对2-(苯胺基)烟酸的研究探讨了分子构象如何影响晶体堆积,强调了分子结构在晶体结构中酸-酸同构体形成中的重要性 (Long & Li, 2010)。

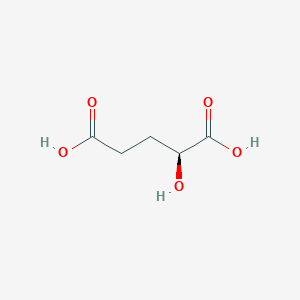

抑制前列腺素合成:

- 已确定某些烟酸衍生物,包括(苯硫基-4苯胺基)-2烟酸,作为前列腺素合成酶抑制剂,表明它们在药理应用中的潜力 (Damas et al., 1982)。

动脉粥样硬化和免疫细胞激活:

- 烟酸及其受体,如GPR109A,在抑制动脉粥样硬化进展和激活免疫细胞中发挥作用,表明其在血脂调节之外的治疗潜力 (Lukasova et al., 2011)。

GPR109A在药理效应中的介导作用:

- GPR109A介导烟酸的某些效应,如潮红,表明了该受体在理解药物副作用和治疗潜力中的重要性 (Benyó et al., 2005)。

在高脂血症和癌症治疗中的潜力:

- 6-取代烟酸类似物是碳酸酐酶III的有效抑制剂,是管理血脂异常和癌症的靶点 (Mohammad et al., 2017)。

作用机制

Target of Action

Given its structural similarity to nicotine, it may interact with nicotinic acetylcholine receptors .

Mode of Action

Nicotine, a structurally similar compound, acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits .

Biochemical Pathways

Nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .

Pharmacokinetics

The pharmacokinetics of nicotine, a related compound, have been extensively studied . The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .

Result of Action

Nicotine, a structurally similar compound, has been shown to induce a greater release of dopamine, serotonin, glutamate, and γ-amino-butyric acid in the nucleus accumbens .

Action Environment

The formulation and manufacturing process and storage conditions can impact the stability and dissolution of crystalline solids . It is critical to understand such impacts for the purpose of ensuring the quality of pharmaceutical products .

属性

IUPAC Name |

6-anilinopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGPNSFUSJHLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378107 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylamino)nicotinic acid | |

CAS RN |

13426-16-9 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13426-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

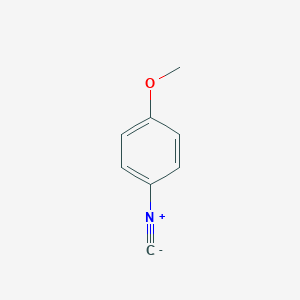

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)